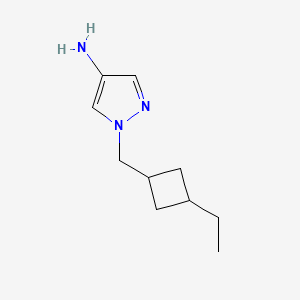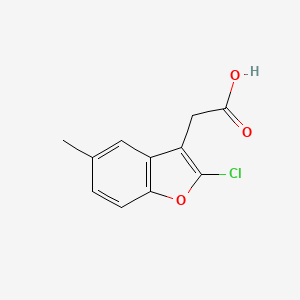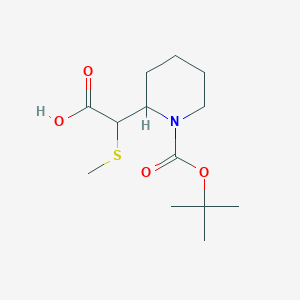
(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-aminedihydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-aminedihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and pyrrolidine. The key steps may involve:
Nitration: Introduction of the nitro group into the pyrazole ring.
Alkylation: Addition of the methyl group to the pyrazole ring.
Amidation: Formation of the pyrrolidin-3-amine structure.
Salt Formation: Conversion to the dihydrochloride salt for stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Scalability: Adjustments to reaction conditions to allow for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic reactions.
Biology
In biological research, ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-aminedihydrochloride may be studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties would be of particular interest.
Industry
In the chemical industry, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-aminedihydrochloride would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-nitro-1H-pyrazole: A simpler pyrazole derivative with similar functional groups.
Pyrrolidin-3-amine: A related compound with a similar pyrrolidine structure.
Uniqueness
®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-aminedihydrochloride is unique due to the combination of its pyrazole and pyrrolidine structures, which may confer specific chemical and biological properties not found in simpler compounds.
Propiedades
Fórmula molecular |
C8H15Cl2N5O2 |
|---|---|
Peso molecular |
284.14 g/mol |
Nombre IUPAC |
(3R)-1-(2-methyl-4-nitropyrazol-3-yl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N5O2.2ClH/c1-11-8(7(4-10-11)13(14)15)12-3-2-6(9)5-12;;/h4,6H,2-3,5,9H2,1H3;2*1H/t6-;;/m1../s1 |
Clave InChI |
CESMWINSBQFOSQ-QYCVXMPOSA-N |
SMILES isomérico |
CN1C(=C(C=N1)[N+](=O)[O-])N2CC[C@H](C2)N.Cl.Cl |
SMILES canónico |
CN1C(=C(C=N1)[N+](=O)[O-])N2CCC(C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole](/img/structure/B15057207.png)
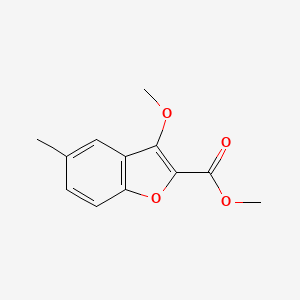
![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B15057233.png)
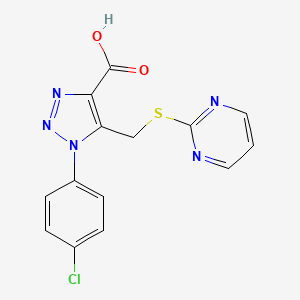
![5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine](/img/structure/B15057240.png)

![tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B15057256.png)

